molecular formula C14H14N2O B11817812 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one

1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one

Cat. No.: B11817812
M. Wt: 226.27 g/mol
InChI Key: NCAJQAVDBHWBDR-BQYQJAHWSA-N
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Description

1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methyl group on the pyrazole ring and a p-tolyl group attached to a propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with p-tolylacetone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or propenone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted pyrazoles or propenones.

Scientific Research Applications

1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in various chemical interactions, influencing its reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(1-Methyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Contains a 4-chlorophenyl group instead of a p-tolyl group.

Uniqueness

1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one is unique due to the presence of both the methyl group on the pyrazole ring and the p-tolyl group on the propenone moiety. These structural features may influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C14H14N2O/c1-11-3-5-12(6-4-11)7-8-14(17)13-9-15-16(2)10-13/h3-10H,1-2H3/b8-7+

InChI Key

NCAJQAVDBHWBDR-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CN(N=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CN(N=C2)C

Origin of Product

United States

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